molecular formula C10H15ClN2 B6197344 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride CAS No. 2680542-20-3

2-cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6197344
CAS No.: 2680542-20-3
M. Wt: 198.7
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Description

2-cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, with a pyridinyl substituent at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of 2-cyclopropyl-1-(pyridin-3-yl)ethanone. This can be achieved through a Friedel-Crafts acylation reaction where cyclopropyl ketone reacts with 3-bromopyridine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The intermediate 2-cyclopropyl-1-(pyridin-3-yl)ethanone is then reduced to 2-cyclopropyl-1-(pyridin-3-yl)ethanol using a reducing agent like sodium borohydride.

    Amination: The alcohol is subsequently converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.

    Formation of Hydrochloride Salt: Finally, the free base amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The pyridinyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridinyl compounds.

Scientific Research Applications

2-cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It finds applications in the production of fine chemicals and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-1-(pyridin-2-yl)ethan-1-amine: Similar structure but with the pyridinyl group at the 2-position.

    2-cyclopropyl-1-(pyridin-4-yl)ethan-1-amine: Similar structure but with the pyridinyl group at the 4-position.

    2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one: The ketone analog of the compound.

Uniqueness

2-cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical.

Properties

CAS No.

2680542-20-3

Molecular Formula

C10H15ClN2

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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